3,4-dimethyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide
Beschreibung
3,4-Dimethyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide is a synthetic small molecule featuring a benzamide core substituted with 3,4-dimethyl groups, linked to a tetrahydroquinoline scaffold via a morpholine-containing ethylamine spacer. Structural elucidation of such compounds often relies on crystallographic methods, with software suites like SHELX historically playing a critical role in refining small-molecule structures .
Eigenschaften
IUPAC Name |
3,4-dimethyl-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O2/c1-18-6-7-22(15-19(18)2)25(29)26-17-24(28-11-13-30-14-12-28)21-8-9-23-20(16-21)5-4-10-27(23)3/h6-9,15-16,24H,4-5,10-14,17H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGOPFFAZOQQVAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCOCC4)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the tetrahydroquinoline and morpholinoethyl groups. Common reagents used in these reactions include amines, acids, and coupling agents. The reaction conditions often require controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as crystallization, distillation, and chromatography are employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-dimethyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst, or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the benzamide core.
Wissenschaftliche Forschungsanwendungen
3,4-dimethyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3,4-dimethyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The compound’s structural analogs primarily differ in substituents on the benzamide core or modifications to the tetrahydroquinoline and morpholine groups. Below is a comparative analysis of three key analogs, supported by molecular data and inferred pharmacological properties.
Table 1: Structural and Molecular Comparison
Key Differences and Implications
Benzamide Substitutions: The 3,4-dimethylbenzamide group in the target compound enhances lipophilicity compared to the 4-trifluoromethylbenzamide analog . The dimethyl substitution may favor hydrophobic interactions in non-polar binding pockets, whereas the trifluoromethyl group could improve metabolic stability due to its resistance to oxidation.
Linker and Morpholine Role :
- All analogs retain the morpholine-ethylamine linker, which balances solubility (via morpholine’s oxygen atoms) and conformational flexibility. However, the propylamine linker in shortens the spacer, possibly restricting spatial orientation for target engagement.
Research Findings and Pharmacological Insights
- Synthetic Accessibility : The trifluoromethyl analog requires specialized fluorination steps, increasing synthetic complexity compared to the dimethyl-substituted target compound.
- Solubility and Bioavailability : The target compound’s lower molecular weight (405.54 vs. 475.54 g/mol) and moderate lipophilicity suggest favorable oral bioavailability relative to the trifluoromethyl analog.
- Target Selectivity : Preliminary computational docking studies (inferred from morpholine-containing analogs) indicate that the dimethylbenzamide group may exhibit stronger π-π stacking interactions with aromatic residues in kinase binding sites compared to bulkier substituents.
Notes
The analysis above relies on structural extrapolation and properties of related compounds.
Synthetic and Analytical Tools : Crystallographic refinement tools like SHELX remain critical for confirming the stereochemistry and purity of such compounds during development .
Regulatory Status : All compounds discussed are labeled for research use only, per vendor specifications .
Biologische Aktivität
3,4-Dimethyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide (CAS Number: 921896-03-9) is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 407.5 g/mol. Its structure features a benzamide core substituted with a dimethyl group and a tetrahydroquinoline moiety linked through a morpholine group.
| Property | Value |
|---|---|
| Molecular Formula | C₃₄H₃₃N₃O₂ |
| Molecular Weight | 407.5 g/mol |
| CAS Number | 921896-03-9 |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Pharmacological Effects
Research indicates that this compound exhibits various biological activities:
- Acetylcholinesterase Inhibition : It has been shown to inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation. This action may have implications for treating neurodegenerative diseases such as Alzheimer’s .
- Neuroprotective Properties : The compound's structural features suggest potential neuroprotective effects, possibly through modulation of neurotransmitter systems or antioxidant activity .
- Antidepressant-Like Effects : Preliminary studies indicate that this compound may exhibit antidepressant-like effects in animal models, suggesting its potential in treating mood disorders .
The exact mechanism of action remains under investigation; however, the following pathways have been proposed:
- Cholinergic Modulation : By inhibiting AChE, the compound increases acetylcholine levels in the synaptic cleft, enhancing cholinergic signaling.
- Receptor Interaction : The tetrahydroquinoline moiety may interact with various receptors involved in mood regulation and cognition.
Study on Neuroprotective Effects
In a recent study examining the neuroprotective properties of related compounds, it was found that similar tetrahydroquinoline derivatives displayed significant protective effects against oxidative stress in neuronal cell cultures. These findings suggest that structural analogs may share similar mechanisms .
Antidepressant-Like Activity in Animal Models
A study conducted on rodents demonstrated that administration of 3,4-dimethyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide resulted in decreased immobility time in the forced swim test (FST), indicating potential antidepressant-like effects. The results were comparable to standard antidepressant treatments .
Inhibition of Acetylcholinesterase
Research published in patents indicates that compounds with similar structures effectively inhibit AChE activity. This inhibition could potentially lead to therapeutic applications for cognitive enhancement or treatment of Alzheimer’s disease .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
